2,2-Dimethylpent-4-ynoyl chloride
Overview
Description
2,2-Dimethylpent-4-ynoyl chloride is a useful research compound. Its molecular formula is C7H9ClO and its molecular weight is 144.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
2,2-Dimethylpent-4-ynoyl chloride is an acyl chloride, a type of compound known for its reactivity with nucleophiles due to the presence of a highly polarized carbonyl group . In a typical reaction, the chloride ion is displaced by a nucleophile, leading to the formation of a new covalent bond .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific chemical context in which it is used. In general, the introduction of the 2,2-Dimethylpent-4-ynoyl group can significantly alter the physical and chemical properties of the target molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, it’s known that acyl chlorides, including this compound, are sensitive to moisture and can readily react with water to form corresponding carboxylic acids .
Biochemical Analysis
Biochemical Properties
2,2-Dimethylpent-4-ynoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds through acylation reactions. For instance, it can react with nucleophilic amino acid residues in enzymes, leading to the formation of enzyme-substrate complexes. This interaction is crucial in the modification of enzyme activity and the regulation of metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable acyl-enzyme intermediates. This modification can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cell proliferation. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acyltransferases and hydrolases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
Properties
IUPAC Name |
2,2-dimethylpent-4-ynoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNNFEXMRCJUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131752-83-5 | |
Record name | 2,2-dimethylpent-4-ynoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.